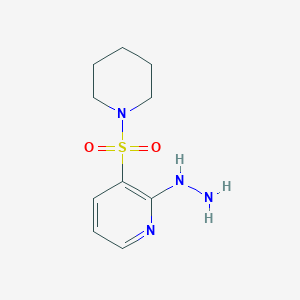

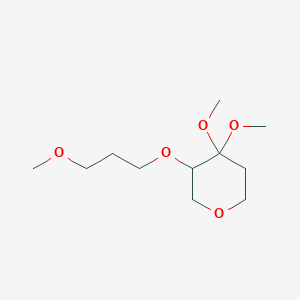

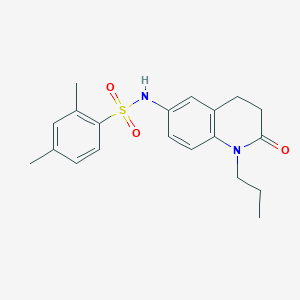

![molecular formula C13H19N3O4S B2954289 methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate CAS No. 301683-50-1](/img/structure/B2954289.png)

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a related compound . It has a molecular weight of 233.31 . Another related compound is “4-(4-Methylpiperazin-1-yl)aniline” with a molecular weight of 191.28 .

Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)aniline” is 1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 .

Wissenschaftliche Forschungsanwendungen

Biological and Nonbiological Modifications

Methylcarbamate insecticides, including compounds similar to the requested chemical, undergo various metabolic processes in animals, plants, and insects, resulting in hydrolysis, oxidation, dealkylation, and conjugation. These processes yield products that are conjugated, stored, or excreted. For instance, carbaryl is metabolized to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl through hydroxylation, and subsequently hydrolysed to form 1-naphthol. Similar metabolic pathways are observed for other carbamates such as carbofuran, which is primarily hydrolyzed in animals (Knaak, 1971).

Metabolism and Metabolites Identification

The metabolism of novel compounds structurally related to methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate has been studied, revealing extensive biotransformation. For example, TM208, a compound with excellent in vivo and in vitro anticancer activity and low toxicity, was shown to undergo significant metabolism in rat bile, with the identification of multiple metabolites through high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).

Pharmacological Evaluations

Pharmacological evaluations of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds related to the request, as potent and selective 5-HT(1B/1D) antagonists have been conducted. These studies involve synthesis, receptor binding profiles, and functional in vitro testing, contributing to the structure-activity relationship (SAR) studies of these compounds (Liao et al., 2000).

Nanotechnology in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules containing carbamates, such as carbendazim, have been developed for agricultural applications to provide sustained release, reduce environmental toxicity, and improve efficacy against fungal diseases. This innovative approach demonstrates the potential of nanotechnology in enhancing the delivery and performance of traditional chemical compounds in agriculture (Campos et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit the receptor tyrosine kinase rearranged during transfection (ret) . RET plays pivotal roles in several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC) .

Mode of Action

It is suggested that similar compounds inhibit the activity of ret . This inhibition could occur through the compound binding to the RET protein, thereby preventing it from carrying out its normal function.

Biochemical Pathways

Inhibition of RET could therefore affect these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

A similar compound was found to possess good oral pharmacokinetic properties . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to exhibit strong antiproliferative activities against certain cancer cell lines . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have antiproliferative effects.

Eigenschaften

IUPAC Name |

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-15-7-9-16(10-8-15)21(18,19)12-5-3-11(4-6-12)14-13(17)20-2/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHABSHMJVJUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

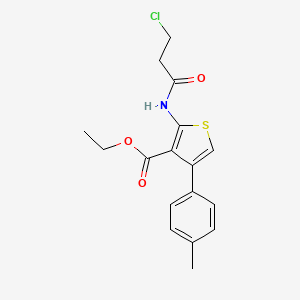

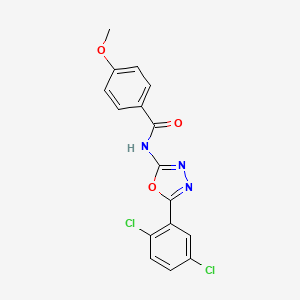

![N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2954207.png)

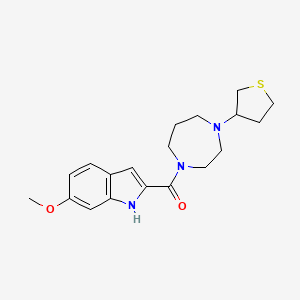

![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)

![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)

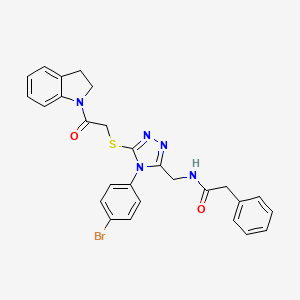

![4-(dimethylsulfamoyl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2954221.png)